![molecular formula C10H13N3O B1402099 1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone CAS No. 1211473-37-8](/img/structure/B1402099.png)
1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone
Overview
Description
“1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone” is a chemical compound with the molecular formula C10H13N3O . It is available from various suppliers .
Molecular Structure Analysis
The molecular weight of “1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone” is 191.23 . The exact structure can be found in various chemical databases .Scientific Research Applications
Synthesis Processes
- The compound's relevance is observed in the synthesis of various pharmaceutical agents. For example, it is used in the process development of voriconazole, a broad-spectrum triazole antifungal agent. The diastereocontrol in this synthesis is critical and involves the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to a specific ethanone (Butters et al., 2001).
Applications in Medicinal Chemistry
- In medicinal chemistry, the compound is used as a starting material for creating various derivatives with potential antiviral activities. For example, its derivatives have been evaluated for cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, showcasing its importance in the development of new antiviral agents (Attaby et al., 2006).
Chemical Synthesis and Modification
- Its use extends to chemical synthesis where it serves as a precursor for creating diverse chemical structures. For instance, it has been used in the condensation of certain phenyl ethanones, leading to the creation of various heterocycles, which have significant potential in chemical research (Moskvina et al., 2015).
Antimicrobial and Antibacterial Properties
- This compound and its derivatives show significant antimicrobial activities. A study synthesized a derivative that exhibited notable antimicrobial activity, highlighting its potential application in developing new antimicrobial agents (Salimon et al., 2011).
Photostability and Photochemical Applications
- It also plays a role in the study of photochemistry and photostability. Its analogs have been studied for their photochemical reactions and structural stability, providing insights into the design of photostable chemical compounds (Fu et al., 1998).
Pharmacokinetics and Drug Development
- In pharmacokinetics and drug development, derivatives of this compound have been characterized to understand their behavior in biological systems. This includes studies on binding analysis with human serum albumin, crucial for assessing the pharmacokinetic nature of potential drug compounds (Govindhan et al., 2017).
properties
IUPAC Name |
1-[2-(cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-6-9(7(2)14)5-11-10(12-6)13-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZVAHCNCYHAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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